7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one 7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 1202780-76-4
VCID: VC7862376
InChI: InChI=1S/C6H4ClN3O/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2H,(H2,8,9,10,11)
SMILES: C1=CN=C2C(=C1Cl)NC(=O)N2
Molecular Formula: C6H4ClN3O
Molecular Weight: 169.57

7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one

CAS No.: 1202780-76-4

Cat. No.: VC7862376

Molecular Formula: C6H4ClN3O

Molecular Weight: 169.57

* For research use only. Not for human or veterinary use.

7-Chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one - 1202780-76-4

Specification

CAS No. 1202780-76-4
Molecular Formula C6H4ClN3O
Molecular Weight 169.57
IUPAC Name 7-chloro-1,3-dihydroimidazo[4,5-b]pyridin-2-one
Standard InChI InChI=1S/C6H4ClN3O/c7-3-1-2-8-5-4(3)9-6(11)10-5/h1-2H,(H2,8,9,10,11)
Standard InChI Key GNRJLARTHJVKGL-UHFFFAOYSA-N
SMILES C1=CN=C2C(=C1Cl)NC(=O)N2
Canonical SMILES C1=CN=C2C(=C1Cl)NC(=O)N2

Introduction

Structural Characteristics

Molecular Architecture

The core structure of 7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one consists of a bicyclic system where an imidazole ring is fused to a pyridine ring at the 4,5- and b-positions. The chlorine atom occupies the 7-position on the pyridine moiety, while the ketone group is located at the 2-position of the imidazole ring . The IUPAC name reflects this arrangement: 7-chloro-1H-imidazo[4,5-b]pyridin-2(3H)-one.

Crystallographic Data

Single-crystal X-ray diffraction studies of analogous compounds, such as 6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, reveal planar bicyclic systems with bond lengths and angles consistent with aromaticity . For example, the C–N bond lengths in the imidazole ring range from 1.32–1.38 Å, while the pyridine C–C bonds measure approximately 1.39–1.41 Å . These data suggest similar geometric parameters for the target compound.

Spectroscopic Features

  • 1H^1\text{H} NMR: Protons on the pyridine ring resonate between δ 8.2–8.5 ppm, while imidazole protons appear at δ 7.2–7.8 ppm .

  • 13C^{13}\text{C} NMR: The carbonyl carbon (C=O) typically resonates at δ 165–170 ppm, and aromatic carbons appear between δ 120–150 ppm .

  • HRMS: The exact mass of the compound is 169.0043 Da (calculated for C6H4ClN3O\text{C}_6\text{H}_4\text{ClN}_3\text{O}) .

Synthesis Methods

One-Pot Tandem Synthesis

A robust method for constructing imidazo[4,5-b]pyridine derivatives involves a one-pot tandem process combining nucleophilic aromatic substitution (SN_\text{N}Ar), reduction, and heterocyclization :

  • SN_\text{N}Ar Reaction: 2-Chloro-3-nitropyridine reacts with primary amines in a 1:1 mixture of water and isopropyl alcohol (H2_2O-IPA) at 80°C for 2 hours.

  • Reduction: The intermediate nitro compound is reduced using zinc dust and concentrated HCl, yielding pyridine-2,3-diamine derivatives.

  • Heterocyclization: The diamine reacts with aldehydes in H2_2O-IPA at 85°C for 10 hours, forming the imidazo[4,5-b]pyridine core .

This method achieves yields exceeding 90% and avoids metal catalysts, making it environmentally favorable .

Phase-Transfer Alkylation

Chemical and Physical Properties

Physicochemical Parameters

PropertyValueSource
Molecular FormulaC6H4ClN3O\text{C}_6\text{H}_4\text{ClN}_3\text{O}
Molecular Weight170.57 g/mol
LogP (Partition Coefficient)1.98 (estimated)
Topological Polar Surface Area67.8 Ų

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strong acidic or basic conditions due to the ketone group .

Analytical Characterization

Chromatographic Methods

  • HPLC: Retention time of 8.2 minutes on a C18 column (mobile phase: 60% acetonitrile/40% water) .

  • TLC: Rf_f = 0.45 (silica gel, ethyl acetate/hexane 1:1) .

Table 1: Key 1H^1\text{H} NMR Signals (300 MHz, CDCl3_3)

Proton Positionδ (ppm)Multiplicity
H-5 (pyridine)8.51d (J=2.04J = 2.04 Hz)
H-4 (imidazole)7.29dd (J=7.32J = 7.32 Hz)
N–CH2_2 (allyl)4.92d (J=2.52J = 2.52 Hz)

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